![molecular formula C17H15ClN4O2 B7635078 2-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-5-phenyltetrazole](/img/structure/B7635078.png)
2-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-5-phenyltetrazole
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Overview
Description
2-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-5-phenyltetrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-5-phenyltetrazole is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the disruption of the normal functioning of cells, resulting in the observed biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-5-phenyltetrazole vary depending on the specific application. In general, this compound has been found to have anti-inflammatory and antimicrobial effects. It has also been shown to inhibit the growth of cancer cells and has potential applications in cancer therapy. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-5-phenyltetrazole in lab experiments include its potential applications in various fields, including cancer therapy and neurodegenerative disease research. Additionally, this compound has been shown to have antimicrobial and anti-inflammatory properties, making it a useful tool for studying these biological processes. However, the limitations of using this compound include its potentially toxic effects and the need for expertise in organic chemistry for its synthesis.
Future Directions
There are several future directions for research involving 2-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-5-phenyltetrazole. These include further studies on its mechanism of action, potential applications in cancer therapy, and the development of more efficient synthesis methods. Additionally, this compound has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, and further research in this area is warranted. Finally, studies on the potential toxic effects of this compound are needed to ensure its safety for use in scientific research.
Synthesis Methods
The synthesis of 2-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-5-phenyltetrazole involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-carbaldehyde, which is then reacted with phenylhydrazine to form the corresponding hydrazone. The hydrazone is then reacted with sodium azide to yield 2-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-5-phenyltetrazole.
Scientific Research Applications
The potential applications of 2-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-5-phenyltetrazole in scientific research are vast. This compound has been shown to have antimicrobial, antifungal, and anti-inflammatory properties. It has also been found to inhibit the growth of cancer cells and has potential applications in cancer therapy. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-5-phenyltetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c18-14-9-12(10-15-16(14)24-8-4-7-23-15)11-22-20-17(19-21-22)13-5-2-1-3-6-13/h1-3,5-6,9-10H,4,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJFZJPBIUEMFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C(=CC(=C2)CN3N=C(N=N3)C4=CC=CC=C4)Cl)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-5-phenyltetrazole |
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